methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Description
Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a pyranochromene derivative characterized by a fused pyran-chromene scaffold substituted with a 2,6-dichlorophenyl group at position 4, a methyl ester at position 3, and an amino group at position 2 (Figure 1). Its molecular formula is C₁₉H₁₀Cl₂N₂O₃, with a molar mass of 385.20 g/mol and a ChemSpider ID of 2372149 . This compound belongs to the broader class of 4H-pyrano[3,2-c]chromenes, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJPUNYOBOHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives, which share some structural similarities, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular processes.
Biological Activity
Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate (CAS Number: 883511-10-2) is a synthetic compound belonging to the class of pyranochromenes. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl2NO5 |
| Molecular Weight | 418.2 g/mol |
| CAS Number | 883511-10-2 |
Research indicates that compounds within the pyranochromene class exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for this compound are not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases, such as EGFR and VEGFR-2. These kinases are crucial in cancer cell proliferation and angiogenesis .
- Cytotoxic Effects : Preliminary studies have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines (e.g., MCF-7, HCT-116). These studies typically utilize assays such as MTT to assess cell viability and determine IC50 values .
Anticancer Activity
A significant focus of recent studies has been on the anticancer properties of this compound. In vitro assays have indicated promising results:
- Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines:
- Breast Cancer : MCF-7
- Colon Cancer : HCT-116
- Prostate Cancer : PC-3
- Lung Cancer : A549
- Liver Cancer : HepG-2
The results showed selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cell lines (e.g., WI-38) .
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds similar to methyl 2-amino derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a series of pyranochromene derivatives found that those with electron-donating groups exhibited enhanced activity against cancer cell lines compared to those without such modifications. Methyl 2-amino derivatives were highlighted for their potential in further development as anticancer agents .
- In Silico Studies :
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrano[3,2-c]chromene derivatives, including methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Research indicates that these compounds exhibit activity against various bacterial strains. For instance, a study tested a series of synthesized pyrano[3,2-c]chromene derivatives against six bacterial pathogens and found that some compounds were as potent as existing commercial antibiotics .
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported the synthesis of several derivatives and their subsequent testing against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The results demonstrated significant cytotoxic activity in certain derivatives, suggesting potential for development as anticancer agents.
Enzyme Inhibition
In silico studies have shown that this compound can act as an enzyme inhibitor. This property is particularly valuable in drug design for diseases where enzyme dysregulation is a factor .
Heavy Metal Chemisensing
The structural properties of pyrano[3,2-c]chromene derivatives make them suitable for use in chemosensors for heavy metals. Their ability to form complexes with metal ions has been explored for environmental monitoring applications .
Semiconductivity
Research has also indicated that certain pyrano[3,2-c]chromene derivatives exhibit semiconductive properties. This characteristic opens avenues for their use in electronic devices and materials science .
Case Study 1: Antibacterial Activity
In a study published in 2011, a series of pyrano[3,2-c]chromene derivatives were synthesized and screened against several bacterial strains including E. coli and S. pneumoniae. The results showed that some derivatives had minimal inhibitory concentrations (MICs) comparable to those of standard antibiotics . This underscores the potential of these compounds in developing new antibacterial agents.
Case Study 2: Anticancer Potential
A more recent investigation into the cytotoxicity of this compound revealed promising results against multiple cancer cell lines. The study utilized various assays to determine cell viability post-treatment and found significant reductions in cell proliferation at specific concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The 2,6-dichlorophenyl group distinguishes this compound from analogs with other aryl or heteroaryl substituents. Key comparisons include:
- Steric Effects: The 2,6-dichloro substitution creates a sterically hindered environment compared to monosubstituted analogs (e.g., 3-bromo in ), which may affect binding to biological targets or crystal packing .
Crystallographic and Structural Differences
Crystallographic studies reveal key distinctions:
- Bond Lengths and Angles : The target compound’s C-Cl bond lengths (~1.73–1.76 Å) differ from analogs with -Br (1.89–1.91 Å in ) or -OCH₃ (C-O ~1.36 Å in ). The pyran ring adopts a boat conformation, consistent with ethyl ester analogs (e.g., ).
- Space Groups and Packing: The dichlorophenyl derivative crystallizes in the monoclinic P2₁/n space group (common for pyranochromenes), similar to ethyl 2-amino-4-(3-methoxyphenyl)-...-carboxylate . However, the methoxy analog exhibits stronger intermolecular hydrogen bonds (N-H···O) due to the -OCH₃ group .
Key Research Findings and Data Tables
Crystallographic Data Comparison
Pharmacological Data
Preparation Methods
Chromene Core Formation
The chromene scaffold is constructed via the reaction of 4-hydroxycoumarin with methyl acetoacetate under acidic or basic conditions. For example, Knoevenagel condensation between 4-hydroxycoumarin and methyl acetoacetate in ethanol with piperidine as a catalyst yields the intermediate 3-acetylcoumarin.
Introduction of the 2,6-Dichlorophenyl Group
The 2,6-dichlorophenyl moiety is introduced via a Michael addition reaction. The intermediate chromene reacts with 2,6-dichlorobenzaldehyde in the presence of ammonium acetate as a nitrogen source. This step is critical for regioselectivity, as the electron-withdrawing chlorine atoms direct the addition to the α,β-unsaturated ketone system.
Esterification and Cyclization
Final cyclization is achieved under reflux conditions in ethanol or methanol, often with catalytic acetic acid. The methyl ester group is introduced via transesterification using methyl chloroformate or dimethyl carbonate.
Example Protocol
-
React 4-hydroxycoumarin (10 mmol) with methyl acetoacetate (12 mmol) in ethanol (50 mL) with piperidine (0.5 mL) at 80°C for 6 hours.
-
Add 2,6-dichlorobenzaldehyde (10 mmol) and ammonium acetate (15 mmol) in ethanol, reflux for 12 hours.
-
Treat with methyl chloroformate (15 mmol) in dichloromethane, stir at room temperature for 4 hours.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Organocatalytic Tandem Reaction
A streamlined method employs organocatalysis to achieve a one-pot synthesis. This approach combines 3-vinylchromones with ethyl cyanoacetate under basic conditions.
Reaction Mechanism
The process involves:
Optimization Studies
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | Piperidine vs. DBU | 72 vs. 68 |
| Solvent | Ethanol vs. DMF | 90 vs. 65 |
| Temperature (°C) | 80 vs. 100 | 85 vs. 78 |
Ethanol with piperidine (10 mol%) at 80°C for 8 hours provides optimal yields (90%).
Lewis Acid-Catalyzed Method
Patent literature describes the use of tin chloride (SnCl4) as a Lewis acid to facilitate cyclization.
Key Steps
-
Dichloromethyl ether activation : The 2,6-dichlorophenyl group is introduced via electrophilic aromatic substitution.
-
Cyclization : Tin chloride promotes the formation of the pyran ring at low temperatures (-30°C to 0°C).
Procedure
-
Dissolve intermediate (1 g, 2.18 mmol) in dichloromethane (5 mL).
-
Add dichloromethyl ether (0.58 mL, 6.54 mmol) and SnCl4 (0.285 mL, 2.18 mmol) at -30°C.
Comparative Analysis of Methods
| Method | Yield (%) | Time (Hours) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step | 70–85 | 18–24 | High purity | Labor-intensive |
| Organocatalytic | 85–90 | 8–10 | One-pot, eco-friendly | Requires basic conditions |
| Lewis Acid | 65–75 | 6–8 | Fast cyclization | Low-temperature requirements |
Structural Confirmation and Purity
Post-synthesis characterization includes:
Q & A
Basic: What are the established synthetic routes for this pyrano[3,2-c]chromene derivative, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) inspired by the Biginelli reaction. A typical approach involves:
Reactants : Substituted chromene precursors, 2,6-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Catalysis : Acidic conditions (e.g., acetic acid) or heterogeneous catalysts (e.g., silica-supported reagents) improve cyclization efficiency.
Optimization : Temperature (80–100°C) and solvent (ethanol or acetonitrile) critically affect yield. For example, ethanol at reflux yields ~65–70% purity, while acetonitrile with microwave assistance may enhance reaction rates .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves the fused pyrano-chromene ring system and substituent orientations. Monoclinic systems (e.g., space group P21/n) with unit cell parameters (a = 5.4988 Å, b = 14.9975 Å, c = 21.342 Å) confirm molecular packing .
- NMR : H NMR detects aromatic protons (δ 6.8–8.2 ppm) and the methyl ester (δ 3.7–3.9 ppm). C NMR identifies carbonyl (C=O, δ 165–170 ppm) and dichlorophenyl carbons (δ 120–140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 447.05) .
Advanced: How can discrepancies in reported bioactivity data be systematically analyzed?
Methodological Answer:
Contradictions often arise from:
Substituent Effects : Analogues with 4-methylthiazol or p-tolyl groups (vs. 2,6-dichlorophenyl) show varied bioactivity due to steric/electronic differences .
Purity Assessment : By-products (e.g., uncyclized intermediates) may skew results. Use HPLC-MS to quantify purity (>95% recommended).
Assay Conditions : Compare solvent (DMSO vs. aqueous buffers) and cell-line specificity. For example, dichlorophenyl derivatives exhibit enhanced membrane permeability in lipid-rich media .
Advanced: What computational strategies predict electronic properties and reaction mechanisms?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV for pyrano-chromenes), correlating with redox stability. Charge distribution on the dichlorophenyl group predicts electrophilic reactivity .
- Mechanistic Insights : Transition-state modeling (e.g., Gaussian 09) reveals that the 5-oxo group stabilizes intermediates during cyclization, reducing activation energy by ~15 kcal/mol .
Advanced: How can Design of Experiments (DoE) optimize synthesis scalability?
Methodological Answer:
- Factors : Vary catalyst loading (0.5–2 mol%), temperature (70–110°C), and solvent polarity (ethanol to DMF).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 1.2 mol% catalyst, 90°C, ethanol) to maximize yield (82%) while minimizing by-products. Flow chemistry (e.g., microreactors) enhances reproducibility and reduces reaction time by 40% .
Advanced: What strategies resolve spectral overlap in complex mixtures during reaction monitoring?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals. For example, HSQC correlates H (δ 7.5 ppm) with C (δ 125 ppm) for dichlorophenyl protons .
- In-situ IR : Tracks carbonyl formation (C=O stretch at 1720 cm) and amine intermediates (N-H bend at 1600 cm) .
Advanced: How do crystal packing interactions influence physicochemical stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
